molecular formula C23H22N2O4S2 B11534550 4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzenesulfonate

4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B11534550
M. Wt: 454.6 g/mol
InChI Key: LFVMOWRSXMFZOD-BUVRLJJBSA-N
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Description

4-[(E)-{[2-(BENZYLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound that features a benzylsulfanyl group, an acetamido group, and a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(BENZYLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE typically involves multiple steps, including the formation of the benzylsulfanyl group, the acetamido group, and the methylbenzenesulfonate group. The process often starts with the preparation of the benzylsulfanyl intermediate, followed by the introduction of the acetamido group through acylation reactions. The final step involves the sulfonation of the phenyl ring to introduce the methylbenzenesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(BENZYLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-[(E)-{[2-(BENZYLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(BENZYLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group may interact with thiol-containing enzymes, while the acetamido group can form hydrogen bonds with biological macromolecules. The sulfonate group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[2-(METHYLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE
  • 4-[(E)-{[2-(ETHYLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE

Uniqueness

4-[(E)-{[2-(BENZYLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties compared to its methylsulfanyl and ethylsulfanyl analogs

Properties

Molecular Formula

C23H22N2O4S2

Molecular Weight

454.6 g/mol

IUPAC Name

[4-[(E)-[(2-benzylsulfanylacetyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C23H22N2O4S2/c1-18-7-13-22(14-8-18)31(27,28)29-21-11-9-19(10-12-21)15-24-25-23(26)17-30-16-20-5-3-2-4-6-20/h2-15H,16-17H2,1H3,(H,25,26)/b24-15+

InChI Key

LFVMOWRSXMFZOD-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3

Origin of Product

United States

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